molecular formula C8H11NO2S B2454838 Ethyl 2-amino-2-(thiophen-2-YL)acetate CAS No. 154410-94-3

Ethyl 2-amino-2-(thiophen-2-YL)acetate

Cat. No.: B2454838
CAS No.: 154410-94-3
M. Wt: 185.24
InChI Key: UFZNVZAFPKGHOH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(thiophen-2-YL)acetate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene itself is a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(thiophen-2-YL)acetate can be synthesized through various methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(thiophen-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-thiophen-2-ylacetate involves its interaction with various molecular targets and pathways. For example, it may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 2-Aminothiophene
  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid

Uniqueness

Ethyl 2-amino-2-(thiophen-2-YL)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various applications .

Biological Activity

Ethyl 2-amino-2-(thiophen-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity, drawing from various research studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving thiophene derivatives. The structural configuration includes an ethyl group attached to an amino group and a thiophene ring, which is known for its role in enhancing biological activity due to its electron-rich nature.

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In particular, studies have shown that derivatives of thiophene can inhibit the growth of pathogens, suggesting that this compound may possess similar properties .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives with similar structures have demonstrated efficacy against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
CytotoxicityVariable effects on cell viability

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Some studies suggest that compounds similar to this compound inhibit specific enzymes critical for pathogen survival or cancer cell proliferation. For example, cruzain inhibition has been noted in related compounds .
  • Oxidative Stress Modulation : Thiophene-containing compounds have shown antioxidant properties that may contribute to their biological activity by reducing oxidative stress within cells .
  • Interaction with Cellular Targets : The ability of the compound to interact with various cellular targets, including receptors and enzymes, enhances its therapeutic potential. Molecular docking studies indicate favorable binding interactions with key proteins involved in disease pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of thiophene derivatives:

  • A study on the synthesis and evaluation of thiophene-based compounds reported significant trypanocidal activity against Trypanosoma cruzi, with IC50 values indicating potent effects .
  • Another research effort focused on the anticancer properties of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate derivatives, which share structural similarities with this compound, demonstrating high potency against multiple cancer cell lines .

Properties

IUPAC Name

ethyl 2-amino-2-thiophen-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZNVZAFPKGHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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